molecular formula C16H23N3O5 B1336295 Furylacryloylalanyllysine CAS No. 76079-03-3

Furylacryloylalanyllysine

Número de catálogo B1336295
Número CAS: 76079-03-3
Peso molecular: 337.37 g/mol
Clave InChI: BZUABSYGNBFITP-DDOQPMFUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furylacryloylalanyllysine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related furylacryloyl compounds and their interactions with biological systems, which can provide insights into the properties and potential reactivity of furylacryloylalanyllysine. For instance, furylacryloyl groups are known to exhibit antimicrobial activity, as demonstrated by the study of α-furylacrylic acid . This suggests that furylacryloylalanyllysine may also possess similar properties, potentially making it of interest in the development of antimicrobial agents.

Synthesis Analysis

The synthesis of α-furylacrylic acid, a related compound, has been explored and found to exhibit significant

Aplicaciones Científicas De Investigación

Interaction with Angiotensin-Converting Enzyme (ACE)

Furylacryloyl derivatives, including furylacryloylalanyllysine, have been studied for their interaction with angiotensin-converting enzyme (ACE). A study involving transferred NOESY experiments found that some furylacryloyl derivatives bind strongly to ACE, providing insights into their relative affinities and binding sites. This study provides valuable information for understanding the interaction mechanism of these derivatives with ACE, which could be beneficial in designing ACE inhibitors (Mayer & Meyer, 2000).

Photochemical Properties

The photochemical cis-trans isomerization of furylacryloylpeptides, including furylacryloylalanyllysine, has been observed to occur quickly in daylight. This property can significantly affect the kinetic behavior of these peptides as substrates for proteolytic enzymes like carboxypeptidase Y, and thus has implications for their use in various scientific and medical applications (Kanstrup & Buchardt, 1991).

Enzymatic Hydrolysis Studies

Studies on the enzymatic hydrolysis of furylacryloyl-tyrosine derivatives by chymotrypsin revealed insights into the reaction mechanism and kinetics. Although the research did not directly involve furylacryloylalanyllysine, it contributes to the broader understanding of how furylacryloyl derivatives interact with enzymes and could guide further research on furylacryloylalanyllysine's enzymatic interactions (Yu & Viswanatha, 1969).

ACE Inhibitory Activity

Furylacryloyl derivatives, including furylacryloylalanyllysine, have been investigated for their angiotensin-converting enzyme (ACE) inhibitory activity. A study developed a sensitive HPLC-UV method using furylacryloyl derivatives as substrates to determine ACE inhibitory activity. This method is beneficial for screening and evaluating the potential of these derivatives in ACE inhibition, which is a key aspect of hypertension management (Lahogue et al., 2010).

Adenylyl Cyclase Regulation

A study on the regulation of adenylyl cyclase, which looked into the binding mechanism of various compounds, including furylacryloyl derivatives, provided insights into the development of selective regulators for adenylyl cyclase isoforms. This research could be beneficial in understanding the selective regulation of cellular signaling pathways (Onda et al., 2001).

Propiedades

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUABSYGNBFITP-DDOQPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furylacryloylalanyllysine

CAS RN

76079-03-3
Record name Furylacryloylalanyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.